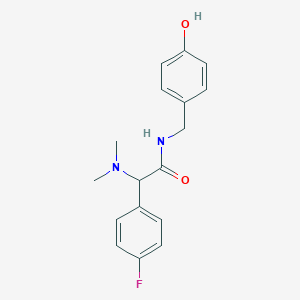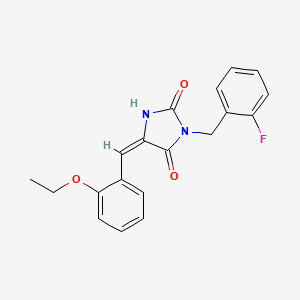
3-(2-methoxyethyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyethyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylic acid belongs to a class of compounds that are structurally characterized by the presence of pyridine and piperidine rings. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, including the use of malononitrile, benzaldehyde, and piperidine as starting materials. A notable example is the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which is achieved in methanol at room temperature (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR, MS, and X-ray single crystal diffraction. The structure is characterized by the presence of pyridine and piperidine rings, which are crucial for their biological activity and chemical reactivity (Wu Feng, 2011).
Chemical Reactions and Properties
Pyridine and piperidine derivatives participate in various chemical reactions. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine leads to the introduction of methoxycarbonyl methyl group at specific positions on the pyridine ring, which is a key step in the synthesis of polyfunctionalized piperidine derivatives (S. Crotti, F. Berti, & M. Pineschi, 2011).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-10-6-15(14(18)19)5-2-9-17(12-15)11-13-3-7-16-8-4-13/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZGERRVWYLUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(3-methylphenyl)sulfonyl]piperidine](/img/structure/B5643310.png)
![2-[5-(2-cyclopropyl-4-methylpyrimidin-5-yl)-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5643324.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5643326.png)

![4-(2-chloro-4-fluorobenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5643347.png)
![3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5643355.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B5643362.png)
![methyl 4-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5643365.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5643372.png)
![6-fluoro-2-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)quinolin-4-ol](/img/structure/B5643386.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5643397.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5643402.png)
